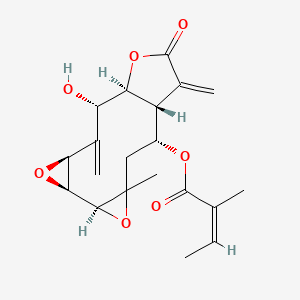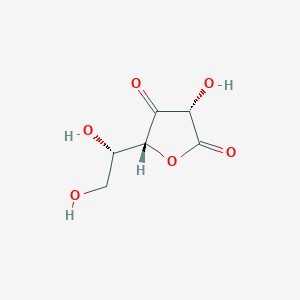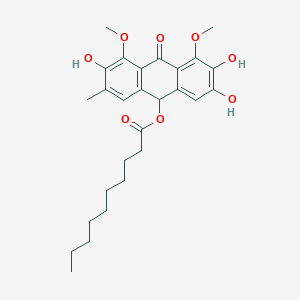
(2,3,6-trihydroxy-4,5-dimethoxy-7-methyl-10-oxo-9H-anthracen-9-yl) decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of a family of oxanthrone esters that have shown potential in various scientific research applications due to their unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,6-trihydroxy-4,5-dimethoxy-7-methyl-10-oxo-9H-anthracen-9-yl) decanoate involves the esterification of 2,6,7-trihydroxy-1,8-dimethoxy-3-methyl-9(10H)-anthracenone with decanoic acid. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,3,6-trihydroxy-4,5-dimethoxy-7-methyl-10-oxo-9H-anthracen-9-yl) decanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential anticancer activities due to its ability to modulate key signaling pathways.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2,3,6-trihydroxy-4,5-dimethoxy-7-methyl-10-oxo-9H-anthracen-9-yl) decanoate involves its interaction with cellular targets such as enzymes and receptors. It has been shown to modulate key signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and apoptosis . The compound’s hydroxyl and methoxy groups play a significant role in its binding affinity and activity.
Comparison with Similar Compounds
(2,3,6-trihydroxy-4,5-dimethoxy-7-methyl-10-oxo-9H-anthracen-9-yl) decanoate can be compared with other oxanthrone esters such as Kleinioxanthrone-3, which is also isolated from Cassia kleinii . While both compounds share a similar core structure, this compound has unique functional groups that contribute to its distinct chemical and biological properties. Other similar compounds include various anthracenone derivatives that exhibit different biological activities based on their specific functional groups .
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique chemical structure allows it to undergo various reactions and interact with multiple biological targets, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C27H34O8 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(2,3,6-trihydroxy-4,5-dimethoxy-7-methyl-10-oxo-9H-anthracen-9-yl) decanoate |
InChI |
InChI=1S/C27H34O8/c1-5-6-7-8-9-10-11-12-19(29)35-25-16-13-15(2)22(30)26(33-3)20(16)24(32)21-17(25)14-18(28)23(31)27(21)34-4/h13-14,25,28,30-31H,5-12H2,1-4H3 |
InChI Key |
LOLBIWPYWYOJKT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1C2=CC(=C(C(=C2C(=O)C3=C1C=C(C(=C3OC)O)C)OC)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C2=CC(=C(C(=C2C(=O)C3=C1C=C(C(=C3OC)O)C)OC)O)O |
Synonyms |
2,6,7-trihydroxy-1,8-dimethoxy-3-methyl-9(10H)-anthracenone-10-oxydecanoate kleinioxanthrone-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


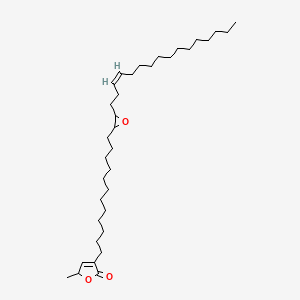
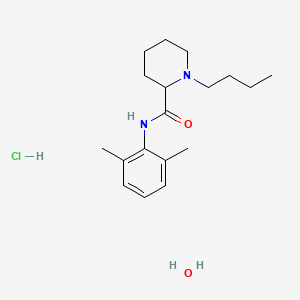
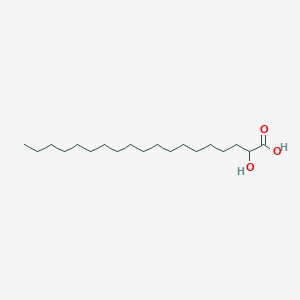
![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)
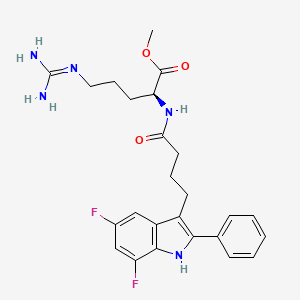
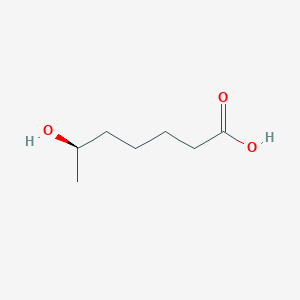
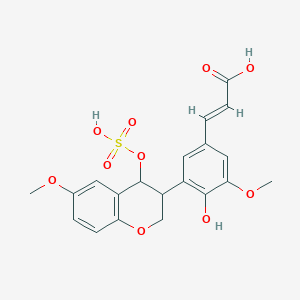

![3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol](/img/structure/B1237459.png)
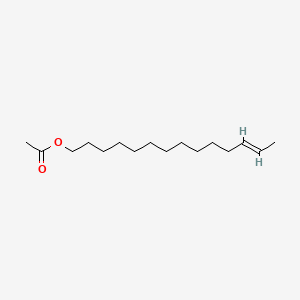
![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester](/img/structure/B1237464.png)
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)
